1-(4-chloroquinazolin-2-yl)-N,N-dimethylmethanamine

Vue d'ensemble

Description

The compound “1-(4-chloroquinazolin-2-yl)-N,N-dimethylmethanamine” is a quinazoline derivative . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .

Synthesis Analysis

Quinazolines and quinazolinones are noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . The synthesis of quinazoline derivatives often involves the Suzuki cross-coupling reaction .Molecular Structure Analysis

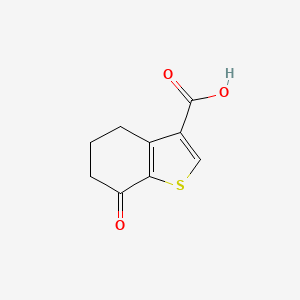

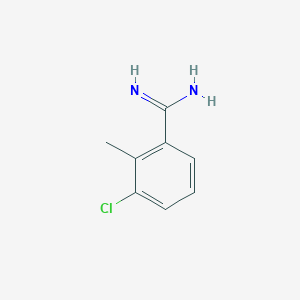

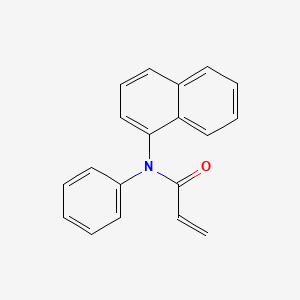

The molecular structure of this compound includes a quinazoline ring, which is a fused heterocyclic system that consists of a benzene ring and a pyrimidine ring . The compound also contains a chloro group and a dimethylamine group attached to the quinazoline ring .Chemical Reactions Analysis

Quinazoline derivatives have been found to participate in a variety of chemical reactions. They are considered as noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . They have been used in Suzuki C–C coupling reactions .Applications De Recherche Scientifique

Neurokinin-1 Receptor Antagonism

A study by Harrison et al. (2001) introduced a water-soluble neurokinin-1 (h-NK(1)) receptor antagonist, which demonstrates high affinity and oral activity. This compound is effective in preclinical tests relevant to clinical efficacy in emesis and depression, showcasing the potential of quinazoline derivatives in neuropsychiatric disorder treatment Harrison et al., 2001.

Cancer Therapy Enhancement

Solomon and Lee (2009) discussed the role of chloroquine (CQ) and its analogs in cancer therapies, indicating that CQ can sensitize cell-killing effects by ionizing radiation and chemotherapeutic agents in a cancer-specific manner. This highlights the application of chloroquine derivatives in improving the efficacy of conventional cancer therapies Solomon & Lee, 2009.

Antiplasmodial Activity

Beagley et al. (2003) reported on the synthesis and antiplasmodial activity in vitro of new ferrocene–chloroquine analogues against chloroquine-sensitive and resistant strains of Plasmodium falciparum. This research contributes to the ongoing search for effective antimalarial drugs Beagley et al., 2003.

Anticancer Activity

The discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and an efficacious anticancer agent by Sirisoma et al. (2009) emphasizes the potential of quinazoline derivatives in cancer treatment. This compound showed high efficacy in human breast and other cancer models, alongside significant blood-brain barrier penetration Sirisoma et al., 2009.

Cytotoxicity Evaluation

Zhang et al. (2007) conducted a study on the synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives, highlighting a compound that emerged as the most active in the series. This demonstrates the application of quinazoline derivatives in developing new classes of anticancer agents Zhang et al., 2007.

Mécanisme D'action

Target of Action

Quinazoline derivatives, a class of compounds to which this molecule belongs, have been known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

Quinazoline derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding . The specific interactions depend on the structure of the derivative and the nature of the target.

Biochemical Pathways

Quinazoline derivatives have been reported to influence a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .

Result of Action

Quinazoline derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv and anti-analgesic effects .

Propriétés

IUPAC Name |

1-(4-chloroquinazolin-2-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c1-15(2)7-10-13-9-6-4-3-5-8(9)11(12)14-10/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYZORGYMUFUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=NC2=CC=CC=C2C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396085 | |

| Record name | 1-(4-Chloroquinazolin-2-yl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chloroquinazolin-2-yl)-N,N-dimethylmethanamine | |

CAS RN |

91539-82-1 | |

| Record name | 1-(4-Chloroquinazolin-2-yl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1622992.png)

![2-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-phenyl}acetonitrile](/img/structure/B1622995.png)

![2,3-Dichloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]but-2-enoic acid](/img/structure/B1622998.png)

![2-chloro-N-[1-(2-chlorophenyl)ethyl]acetamide](/img/structure/B1623000.png)